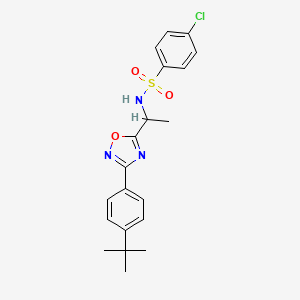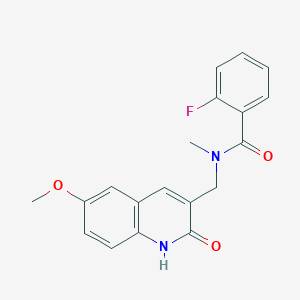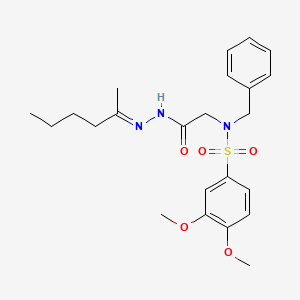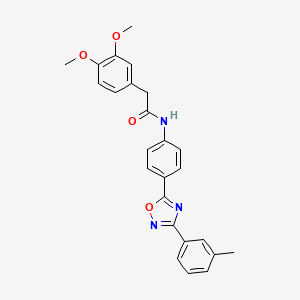
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized via nucleophilic substitution . This involves the reaction of a quinoline compound with a nucleophile, in this case, cyclohexylamine and isobutyramide.Mechanism of Action
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to a decrease in ribosomal RNA synthesis and subsequent cell death. This compound has shown selectivity for cancer cells, as normal cells have a lower dependence on RNA polymerase I transcription.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have potential therapeutic effects in other diseases. It has been demonstrated to have anti-inflammatory effects in a mouse model of rheumatoid arthritis, as well as antiviral effects against hepatitis B virus.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide as a research tool is its selectivity for cancer cells, which allows for the study of RNA polymerase I transcription specifically in cancer cells. However, this compound has a relatively short half-life and can be difficult to work with in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide. One area of interest is the development of combination therapies with this compound and other anticancer agents, which may enhance its efficacy. Additionally, further studies are needed to understand the safety and efficacy of this compound in clinical trials, particularly in the treatment of solid tumors. Finally, this compound may have potential therapeutic applications in other diseases beyond cancer, such as viral infections and inflammatory disorders.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline with cyclohexyl isocyanide, followed by the addition of isobutyryl chloride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied in preclinical models for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription in cancer cells, leading to a decrease in ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy in a variety of solid tumor models, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-11-15(3)9-10-19(16)22-20(17)24/h9-12,14,18H,4-8,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBOSGBUIZLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)




![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)